Polymerization Rate Advantage: Chloroprene vs. Butadiene and Isoprene
Chloroprene polymerizes at a substantially faster rate than its non-halogenated diene analogs under comparable free-radical conditions. Direct comparative kinetic data demonstrate that chloroprene polymerization proceeds approximately 25 times faster than butadiene [1]. This rate enhancement is attributed to the electron-withdrawing chlorine substituent, which stabilizes the propagating radical and reduces activation energy barriers. In qualitative copolymerization studies with acrylonitrile, the copolymerization rate followed the order: chloroprene (CP) < butadiene (BD) < isoprene (IP), with CP exhibiting the lowest copolymerization rate due to preferential homopropagation tendencies rather than cross-propagation [2]. This kinetic behavior dictates that industrial polymerization processes designed for chloroprene cannot be directly adapted to butadiene or isoprene without significant parameter modification.
| Evidence Dimension | Relative homopolymerization rate |
|---|---|
| Target Compound Data | Polymerization rate = ~25× that of butadiene |
| Comparator Or Baseline | Butadiene: baseline rate = 1.0× (reference) |
| Quantified Difference | ~25-fold faster |
| Conditions | Free-radical polymerization, comparable conditions (as reported in elastomer literature) |
Why This Matters
Faster polymerization kinetics translate to reduced reactor residence time and higher production throughput for chloroprene-based manufacturing, directly impacting capital efficiency and operating costs relative to butadiene-based processes.
- [1] Meridian Allen Press. Elastomers from Fluoroprene: Comparative Polymerization Rates of Diene Monomers. View Source
- [2] J-STAGE. 2011. Methyl-Substituted or Halogen-Substituted Conjugated Diene and Acrylonitrile Alternating Copolymerization. View Source
